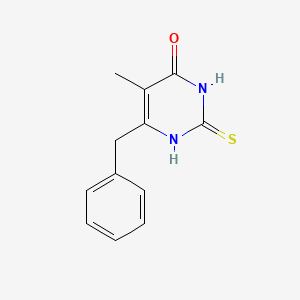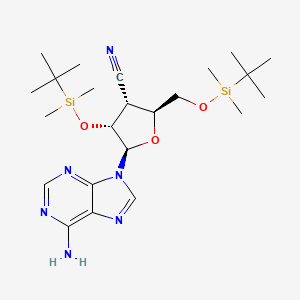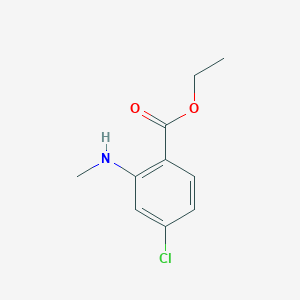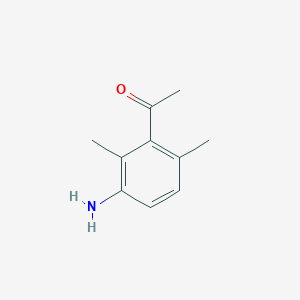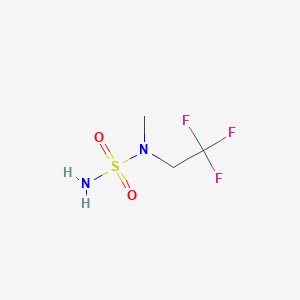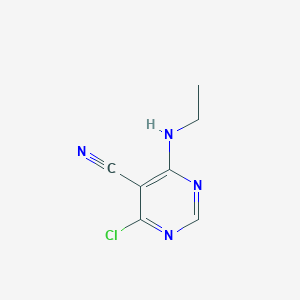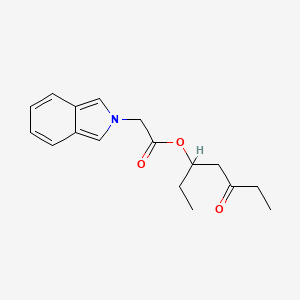
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is a complex organic compound that features both an oxoheptane and an isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate typically involves the reaction of 5-oxoheptanoic acid with 2-(2H-isoindol-2-yl)acetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate esterification. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoindole moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate: Similar in structure but with a hydroxyl group and a methylphenyl moiety.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is unique due to its combination of an oxoheptane chain and an isoindole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
5-oxoheptan-3-yl 2-isoindol-2-ylacetate |
InChI |
InChI=1S/C17H21NO3/c1-3-15(19)9-16(4-2)21-17(20)12-18-10-13-7-5-6-8-14(13)11-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3 |
InChI-Schlüssel |
CFPLGSIMHLLDKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)CC)OC(=O)CN1C=C2C=CC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


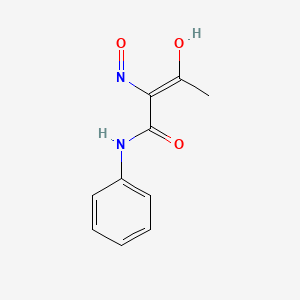
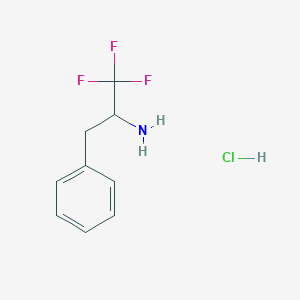
![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)
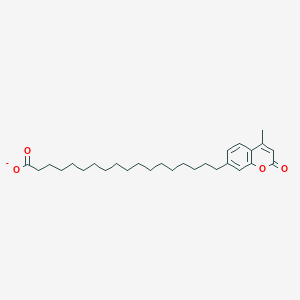
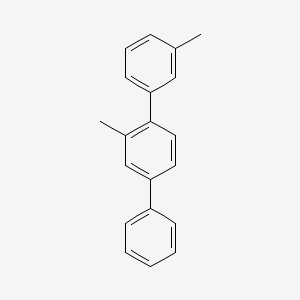

![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)
